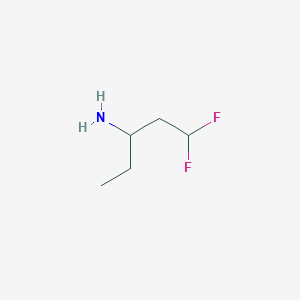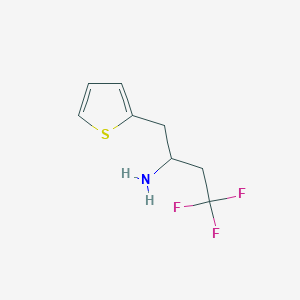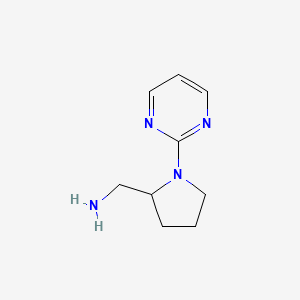![molecular formula C9H17N3O B1468002 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1343154-70-0](/img/structure/B1468002.png)
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine
概要
説明
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine is an organic compound featuring a pyrazole ring substituted with an ethoxyethyl group and an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the ethoxyethyl group: This step involves the alkylation of the pyrazole ring using 2-chloroethyl ethyl ether in the presence of a base such as potassium carbonate.
Attachment of the ethanamine moiety: The final step involves the reaction of the substituted pyrazole with ethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
1-[1-(2-ethoxyethyl)-1H-imidazol-4-yl]ethan-1-amine: Contains an imidazole ring instead of a pyrazole ring.
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine: Similar structure but with a propanamine moiety instead of an ethanamine moiety.
Uniqueness
1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyethyl group and the ethanamine moiety allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[1-(2-ethoxyethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-13-5-4-12-7-9(6-11-12)8(2)10/h6-8H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFKQBKKANNYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


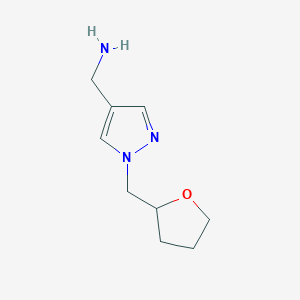
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467921.png)
![{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1467923.png)

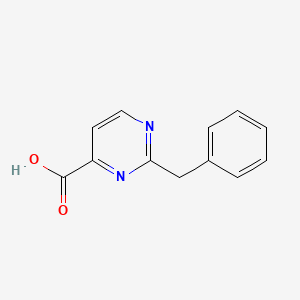
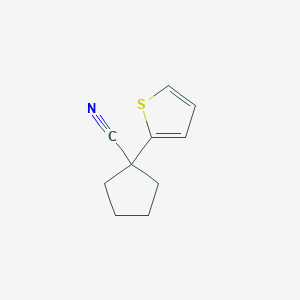
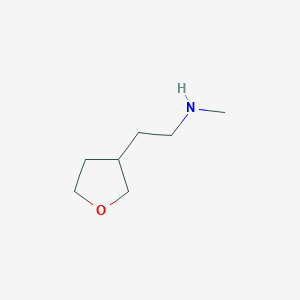
![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)
![methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1467936.png)
![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)
![1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1467939.png)
